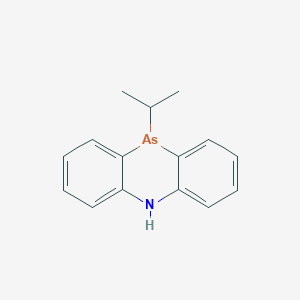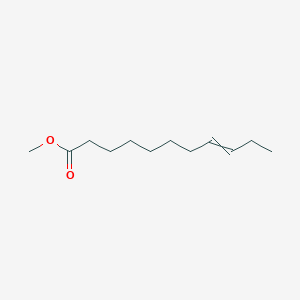
Cyclopropanecarboxylic acid, 2-(1-methylethenyl)-, ethyl ester, cis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropanecarboxylic acid, 2-(1-methylethenyl)-, ethyl ester, cis- is an organic compound with the molecular formula C10H16O2. This compound is characterized by the presence of a cyclopropane ring, which is a three-membered carbon ring, and an ethyl ester functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 2-(1-methylethenyl)-, ethyl ester, cis- typically involves the reaction of cyclopropanecarboxylic acid with an appropriate alcohol, such as ethanol, in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst, such as sulfuric acid, and heating to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to optimize yield and purity. The use of high-pressure and high-temperature conditions can also enhance the efficiency of the esterification process .
Análisis De Reacciones Químicas
Types of Reactions
Cyclopropanecarboxylic acid, 2-(1-methylethenyl)-, ethyl ester, cis- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Aplicaciones Científicas De Investigación
Cyclopropanecarboxylic acid, 2-(1-methylethenyl)-, ethyl ester, cis- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Cyclopropanecarboxylic acid, 2-(1-methylethenyl)-, ethyl ester, cis- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- Cyclopropanecarboxylic acid, 2-(1-methylethenyl)-, methyl ester, cis-
- Cyclopropanecarboxylic acid, 2-(1-methylethenyl)-, 2-propenyl ester
Uniqueness
Cyclopropanecarboxylic acid, 2-(1-methylethenyl)-, ethyl ester, cis- is unique due to its specific ester functional group and the presence of a cyclopropane ring.
Propiedades
Número CAS |
52390-22-4 |
|---|---|
Fórmula molecular |
C9H14O2 |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
ethyl (1R,2S)-2-prop-1-en-2-ylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H14O2/c1-4-11-9(10)8-5-7(8)6(2)3/h7-8H,2,4-5H2,1,3H3/t7-,8-/m1/s1 |
Clave InChI |
OOTVSJUHYHMQIM-HTQZYQBOSA-N |
SMILES isomérico |
CCOC(=O)[C@@H]1C[C@@H]1C(=C)C |
SMILES canónico |
CCOC(=O)C1CC1C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



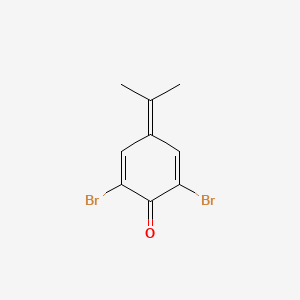
![2-[(3,4-Dimethoxyphenoxy)methyl]-7-methoxy-4H-1-benzopyran-4-one](/img/structure/B14645963.png)
![2-{2-[Acetyl(phenyl)amino]ethenyl}-3-ethyl-1,3-benzoselenazol-3-ium iodide](/img/structure/B14645970.png)
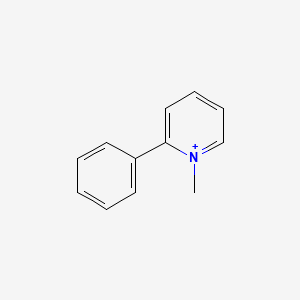
![[4-(Benzyloxy)-2-methylbut-2-en-1-yl]benzene](/img/structure/B14645976.png)

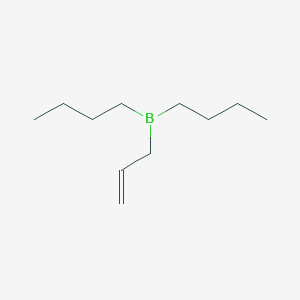
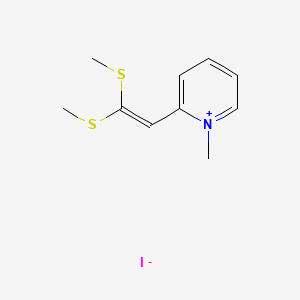
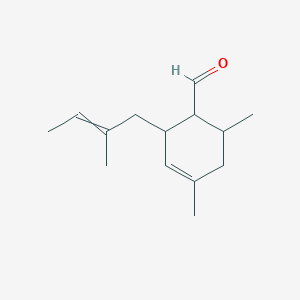
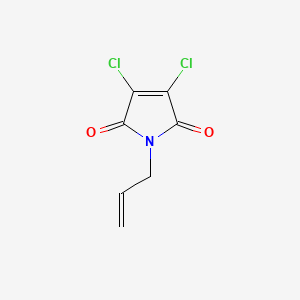
![[2-Chloro-2-(ethylsulfanyl)ethenyl]phosphonic dichloride](/img/structure/B14646006.png)
